Calcium chlorite

CaCl2O4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CaCl2O4

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Calcium chlorite is an inorganic compound with the chemical formula . It appears as a white solid and is primarily known for its strong oxidizing properties. Calcium chlorite is commonly used in water treatment processes, particularly as a precursor to chlorine dioxide, which is a powerful disinfectant. The compound is produced through various

- Decomposition Reaction: When heated or in the presence of water, calcium chlorite decomposes to produce calcium hydroxide and chlorine dioxide:This reaction can be explosive under certain conditions, particularly if concentrated .

- Reaction with Acids: Calcium chlorite reacts with acids to release chlorine dioxide gas, which is used for disinfection:

- Formation of Ammonium Chlorite: When calcium chlorite reacts with ammonia, it forms ammonium chlorite, which is sensitive to shock:

These reactions highlight the compound's role as a source of chlorine dioxide and its potential hazards when improperly handled.

Calcium chlorite exhibits significant biological activity primarily through its ability to generate chlorine dioxide, which has strong antimicrobial properties. Chlorine dioxide is effective against bacteria, viruses, and protozoa, making calcium chlorite a valuable compound in water treatment applications. Studies have shown that chlorine dioxide can reduce pathogens in drinking water and wastewater systems effectively.

Calcium chlorite can be synthesized through several methods:

- Absorption Method: A common method involves absorbing chlorine dioxide gas into an aqueous slurry of calcium hydroxide. This process produces both calcium chlorite and calcium chlorate:The resulting mixture can be processed to separate the desired products .

- Direct Reaction: Calcium chlorite can also be formed by directly reacting calcium chloride with sodium hypochlorite under controlled conditions:

These methods ensure the production of high-purity calcium chlorite suitable for industrial applications.

Calcium chlorite has several important applications:

- Water Treatment: It is widely used in municipal water treatment facilities to produce chlorine dioxide for disinfection purposes.

- Bleaching Agent: In the paper and textile industries, it serves as a bleaching agent due to its strong oxidizing properties.

- Food Industry: Calcium chlorite is sometimes used in food processing as a sanitizer.

- Odor Control: It can be utilized in various products for odor control due to its ability to neutralize odors effectively.

Research has highlighted various interactions of calcium chlorite with other compounds:

- Oxidizing Properties: Calcium chlorite's strong oxidizing nature allows it to react vigorously with reducing agents and organic materials, leading to potential hazards such as fires or explosions if not managed correctly.

- Compatibility with Water: While it decomposes in water to produce chlorine dioxide, this reaction must be controlled to prevent excessive gas generation that could lead to hazardous conditions .

Studies on these interactions are crucial for ensuring safe handling and application in industrial processes.

Calcium chlorite shares similarities with other compounds that contain chlorine or oxygen species. Below are some comparable compounds:

| Compound | Chemical Formula | Main Uses | Unique Features |

|---|---|---|---|

| Calcium hypochlorite | Water disinfection | Stronger disinfectant than calcium chlorite | |

| Sodium hypochlorite | Household bleach | More commonly used in domestic settings | |

| Sodium chlorate | Herbicide | Used primarily in agriculture | |

| Potassium chlorate | Oxidizing agent | Highly reactive and used in pyrotechnics |

Uniqueness of Calcium Chlorite

Calcium chlorite's uniqueness lies in its dual ability to serve both as a precursor for chlorine dioxide production and as a disinfectant itself. Its stability compared to other oxidizers makes it suitable for various applications without the immediate risks associated with more reactive compounds like sodium hypochlorate or potassium chlorate.

Reaction of Chlorous Acid with Calcium Carbonate

The interaction between chlorous acid (HClO₂) and calcium carbonate (CaCO₃) represents a foundational laboratory method for synthesizing calcium chlorite. Chlorous acid, generated in situ by acidifying sodium chlorite (NaClO₂) with a food-grade acid such as citric acid [4], reacts with calcium carbonate to yield calcium chlorite, carbon dioxide, and water:

$$

2 \, \text{HClO}2 + \text{CaCO}3 \rightarrow \text{Ca(ClO}2\text{)}2 + \text{CO}2 + \text{H}2\text{O} \quad [2] [4]

$$

This acid-base reaction proceeds efficiently under controlled pH conditions (pH 3–5) [4], where chlorous acid remains stable enough to react with carbonate ions. The gaseous CO₂ byproduct is vented to prevent pressure buildup, and the residual solution is evaporated to isolate crystalline Ca(ClO₂)₂. Challenges include the instability of HClO₂, which necessitates real-time generation and immediate use [4].

Alternative Synthetic Pathways

Alternative routes include metathesis reactions, such as combining sodium chlorite with calcium nitrate:

$$

\text{Ca(NO}3\text{)}2 + 2 \, \text{NaClO}2 \rightarrow \text{Ca(ClO}2\text{)}2 + 2 \, \text{NaNO}3 \quad [7]

$$

This method leverages differences in solubility: calcium chlorite precipitates from the solution, while sodium nitrate remains dissolved. Another approach involves reacting calcium hydroxide (Ca(OH)₂) with chlorous acid:

$$

2 \, \text{HClO}2 + \text{Ca(OH)}2 \rightarrow \text{Ca(ClO}2\text{)}2 + 2 \, \text{H}_2\text{O} \quad [4]

$$

This pathway avoids CO₂ generation but requires stringent pH control to prevent decomposition of chlorite ions into chlorine dioxide (ClO₂) [6].

Industrial Production Processes

Current Manufacturing Technologies

Industrial-scale production predominantly employs double-displacement reactions between sodium chlorite and calcium salts. For example, calcium chloride (CaCl₂) reacts with sodium chlorite in aqueous solution:

$$

\text{CaCl}2 + 2 \, \text{NaClO}2 \rightarrow \text{Ca(ClO}2\text{)}2 + 2 \, \text{NaCl} \quad [7]

$$

The process is conducted in batch reactors at 20–40°C to minimize thermal degradation of chlorite ions [6]. The precipitated calcium chlorite is filtered, washed to remove sodium chloride impurities, and dried under vacuum.

Process Optimization Strategies

Key optimization parameters include:

- Temperature Control: Maintaining temperatures below 50°C prevents decomposition of chlorite ions into ClO₂ [6].

- Stoichiometric Ratios: A 10–15% excess of sodium chlorite ensures complete conversion of calcium salts [7].

- Crystallization Techniques: Slow cooling of saturated solutions enhances crystal size and purity [7].

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 20–40°C | Prevents decomposition [6] |

| NaClO₂:CaCl₂ Molar Ratio | 2.1:1 | Maximizes conversion [7] |

| pH | 6.5–7.5 | Stabilizes chlorite ions [4] |

Quality Control Parameters in Synthesis

Quality assurance focuses on three pillars:

- Purity Analysis: Titration with potassium permanganate (KMnO₄) quantifies chlorite content, while ion chromatography detects contaminants like chloride (Cl⁻) or hypochlorite (ClO⁻) [6].

- Moisture Content: Karl Fischer titration ensures residual moisture remains below 0.5% to prevent hydrolysis [6].

- Crystallinity: X-ray diffraction (XRD) verifies the absence of amorphous phases or byproducts [7].

Calcium chlorite meeting industrial standards must exhibit ≥95% purity, with chloride impurities below 0.1% [7].

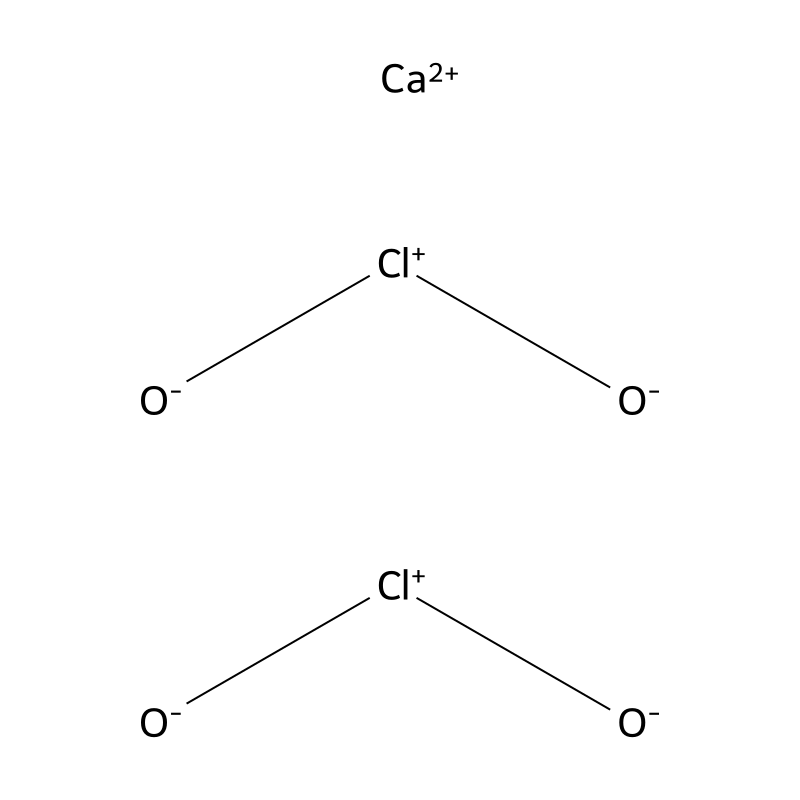

Calcium chlorite, with the chemical formula Ca(ClO₂)₂, presents a compelling case study for molecular orbital theory applications in ionic compounds. The compound demonstrates a complex interplay between ionic bonding characteristics and localized molecular orbital considerations within the constituent chlorite anions [1] [2].

Ionic Bonding Framework

The primary bonding in calcium chlorite is ionic, with calcium existing as Ca²⁺ cations and chlorite as ClO₂⁻ anions. The calcium ion adopts a [Ar] electronic configuration by losing two electrons, while each chlorite anion maintains a formal charge of -1 [3] [2]. The molecular orbital description must account for both the ionic interactions between calcium and chlorite ions and the covalent bonding within the chlorite anions themselves.

Chlorite Anion Molecular Orbitals

Within the chlorite anion, molecular orbital theory reveals the bonding between chlorine and oxygen atoms. The chlorine atom in ClO₂⁻ exhibits sp³ hybridization, with the molecular geometry being bent due to the presence of two lone pairs on the central chlorine atom [4] [5]. The VSEPR notation is AX₂E₂, where A represents the central atom, X the bonding atoms, and E the lone pairs.

The molecular orbitals in the chlorite ion can be described using linear combinations of atomic orbitals (LCAO) [6] [7]. The bonding molecular orbitals are formed by the overlap of chlorine 3p orbitals with oxygen 2p orbitals, creating σ and π bonding interactions. The bent geometry results from the electronic repulsion between the lone pairs and bonding pairs, as predicted by molecular orbital theory combined with VSEPR considerations.

Electronic Structure Considerations

The electronic structure of calcium chlorite involves the delocalization of electron density within the chlorite anions while maintaining ionic interactions between the calcium cations and the anionic species. The molecular orbital description shows that the highest occupied molecular orbital (HOMO) is primarily localized on the chlorite anions, while the lowest unoccupied molecular orbital (LUMO) involves transitions that could include both the calcium d orbitals and the chlorite antibonding orbitals [8] [6].

Computational Modeling of Calcium Chlorite

Computational modeling of calcium chlorite has employed various theoretical approaches, including density functional theory (DFT) calculations and ab initio methods. These studies provide crucial insights into the electronic structure, bonding characteristics, and structural properties of the compound.

Crystal Structure Refinement

The crystal structure of calcium chlorite has been refined using the Rietveld method from X-ray powder diffraction data [9] [10]. The compound crystallizes in the orthorhombic space group Ccca (Ccce) with Z = 4 formula units per unit cell. The unit cell parameters are a = 5.7434(7) Å, b = 12.6002(9) Å, and c = 5.7405(7) Å, resulting in a cell volume of 415.43(8) ų [9] [10].

The computational modeling reveals that calcium atoms occupy special positions with 222 symmetry, while chlorine atoms lie on twofold axes. The oxygen atoms are in general positions, contributing to the overall structural complexity [9] [10]. The calcium coordination environment consists of oxygen atoms forming almost ideal square antiprisms, with each calcium ion coordinated by eight oxygen atoms from surrounding chlorite anions.

Bond Distance and Angle Calculations

Computational studies have determined precise bond distances and angles within the calcium chlorite structure. The Ca-O bond distances are 2.481(3) Å and 2.499(3) Å for different coordination environments [9] [10]. The Cl-O bond distance within the chlorite anion is 1.585(3) Å, and the O-Cl-O bond angle is 115.3(3)°, consistent with the bent molecular geometry predicted by VSEPR theory [9] [10].

Density Functional Theory Applications

DFT calculations have been employed to study the electronic properties of calcium chlorite and related compounds. These calculations provide insights into the charge distribution, bonding characteristics, and spectroscopic properties of the compound [11] [12]. The DFT approach has been particularly useful in understanding the interaction between calcium ions and chlorite anions, as well as the electronic structure of the chlorite ion itself.

Quantum Chemical Calculations

Advanced quantum chemical calculations have been performed to investigate the electronic structure of calcium chlorite. These studies utilize various basis sets and exchange-correlation functionals to predict structural parameters, vibrational frequencies, and electronic properties [13]. The calculations support the experimental findings regarding the compound's structural characteristics and provide theoretical validation for the observed bond distances and angles.

Structural Comparisons with Related Chlorite Compounds

Calcium chlorite exhibits remarkable structural similarities with other alkaline earth metal chlorites, particularly strontium chlorite and lead chlorite. These compounds form an isostructural series that provides valuable insights into the systematic trends in chlorite chemistry.

Isostructural Relationships

Calcium chlorite, Ca(ClO₂)₂, is isostructural with strontium chlorite, Sr(ClO₂)₂, and lead chlorite, Pb(ClO₂)₂ [9] [10]. All three compounds crystallize in the orthorhombic space group Ccca with similar structural arrangements. The isostructural nature of these compounds indicates that the chlorite anion's geometric requirements largely determine the overall crystal structure, with the metal cations adapting to accommodate the anionic framework.

Structural Parameter Comparisons

The structural parameters of the isostructural chlorite compounds show systematic variations related to the ionic radii of the metal cations. Strontium chlorite has unit cell parameters of a = 5.9799 Å, b = 12.7519 Å, and c = 5.9787 Å, which are slightly larger than those of calcium chlorite due to the larger ionic radius of Sr²⁺ compared to Ca²⁺. This expansion is consistent with the expected increase in metal-oxygen bond distances with increasing ionic radius.

Coordination Environment Analysis

The coordination environments in the isostructural chlorite compounds demonstrate the flexibility of the chlorite anion in accommodating different metal cations. In all cases, the metal cations are coordinated by oxygen atoms from chlorite anions in a square antiprismatic arrangement [9] [10]. The systematic variation in bond distances reflects the different ionic radii while maintaining the overall structural topology.

Comparative Electronic Structure

The electronic structures of the isostructural chlorite compounds exhibit similar characteristics, with the primary differences arising from the different metal cations. The bonding within the chlorite anions remains essentially unchanged across the series, while the metal-oxygen interactions show systematic variations in strength and character [9] [10]. This consistency supports the view that the chlorite anion maintains its structural integrity across different metal environments.

Systematic Trends in Properties

The isostructural relationship among calcium, strontium, and lead chlorites reveals systematic trends in physical and chemical properties. The density increases from calcium to strontium to lead chlorite, reflecting the increasing atomic masses of the metal cations [9] [10]. The thermal stability and decomposition characteristics also show systematic variations, with the trends correlating with the metal-oxygen bond strengths and the overall lattice energies of the compounds.